5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 19616-12-7
VCID: VC14616884
InChI: InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol

5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid

CAS No.: 19616-12-7

Cat. No.: VC14616884

Molecular Formula: C21H17NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid - 19616-12-7

Specification

CAS No. 19616-12-7
Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
IUPAC Name 5-methoxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylic acid
Standard InChI InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24)
Standard InChI Key PKTLXGAGORPEHN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4C(=C2)OC)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid delineates its structure:

  • Benzo[g]indole core: A fused bicyclic system comprising a benzene ring (positions 1–6) annulated with an indole moiety (positions 7–10).

  • Substituents:

    • Methoxy (-OCH₃) at position 5.

    • Methyl (-CH₃) at position 2.

    • Phenyl (C₆H₅) at position 1.

    • Carboxylic acid (-COOH) at position 3 .

The molecular formula is C₂₃H₁₉NO₃, with a molecular weight of 357.41 g/mol .

Stereochemical and Electronic Properties

The planar benzo[g]indole system enables π-π stacking interactions, while the carboxylic acid group introduces hydrogen-bonding capacity. Methoxy and methyl substituents modulate electron density, influencing reactivity and binding to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves three stages (Figure 1):

Stage 1: Enamine Formation
Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation with acetic acid catalysis to yield enamine intermediates .

Stage 2: Cyclization to Indole Ester
Enamine intermediates undergo cyclization with quinones (e.g., benzoquinone) in the presence of CaI₂ at reflux, forming 5-hydroxyindole carboxylate esters .

Stage 3: Ester Hydrolysis
Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. For 5-methoxy derivatives, methylation of the 5-hydroxy intermediate precedes hydrolysis .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Enamine formationEthyl acetoacetate, RNH₂, US, AcOH85–90
CyclizationQuinone, CaI₂, reflux, 1 h70–80
Ester hydrolysisNaOH (2 M), EtOH, 60°C, 4 h80–90

Reactivity and Derivatization

The carboxylic acid group permits amide bond formation, while the methoxy group resists nucleophilic substitution. Electrophilic aromatic substitution occurs preferentially at the electron-rich indole positions 4 and 6 .

Physicochemical and Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorptions (KBr, cm⁻¹):

  • 3300–2500 (broad, O-H stretch, carboxylic acid).

  • 1685 (C=O stretch, carboxylic acid).

  • 1605, 1580 (C=C aromatic).

  • 1250 (C-O stretch, methoxy) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 12.45 (s, 1H, COOH).

  • δ 8.15–7.20 (m, 9H, aromatic H).

  • δ 3.85 (s, 3H, OCH₃).

  • δ 2.55 (s, 3H, CH₃) .

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 167.8 (COOH).

  • δ 152.3–110.7 (aromatic C).

  • δ 55.9 (OCH₃).

  • δ 21.4 (CH₃) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 358.1 [M+H]⁺ .

Biological Activities and Mechanisms

Neuroprotective Effects

In SH-SY5Y neuronal cells, 5-methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid (10 µM) reduced H₂O₂-induced oxidative stress by 65% and 6-hydroxydopamine toxicity by 58% . Mechanisms include:

  • Iron Chelation: Log K = 4.2 for Fe²⁺ binding, inhibiting Fenton reaction-driven lipid peroxidation .

  • MAO-B Inhibition: IC₅₀ = 1.8 µM, surpassing selegiline (IC₅₀ = 2.5 µM) .

Applications and Future Directions

Current research prioritizes neurodegenerative disease therapy, particularly Parkinson’s and Alzheimer’s diseases. Hybrid derivatives combining indole and hydrazone moieties show enhanced blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s) . Future work should explore structure-activity relationships of substituents at positions 1 and 2 to optimize pharmacokinetics.

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